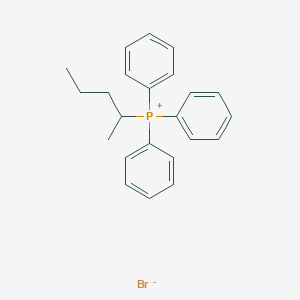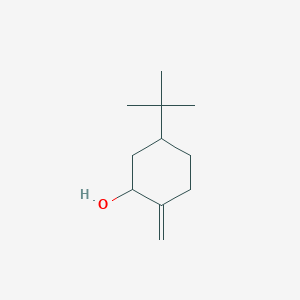
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as Clopyralid, is a synthetic herbicide that is widely used in agriculture. It belongs to the pyridine carboxylic acid family and is known for its selective control of broadleaf weeds. Clopyralid is a potent herbicide that has a significant impact on the environment and human health.
Mécanisme D'action
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester works by disrupting the plant's growth hormone balance, specifically the auxin pathway. It binds to and activates the auxin receptor, causing uncontrolled growth and eventually leading to the death of the plant. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a systemic herbicide, which means it is absorbed by the plant and moves throughout the plant's tissues, including the roots, stems, and leaves.
Effets Biochimiques Et Physiologiques
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a significant impact on the environment, particularly on non-target plants. It can persist in soil for several years and can be taken up by other plants through their roots. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been found to cause stunting, chlorosis, and abnormal growth in non-target plants, including trees and shrubs. It can also affect soil microorganisms and disrupt the soil food web, leading to reduced soil fertility.
Avantages Et Limitations Des Expériences En Laboratoire
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a potent herbicide that is widely used in agriculture. It is highly selective and has low toxicity to mammals and birds. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is also effective at low application rates and has a long residual effect, which means it can provide long-term weed control. However, (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester can have a negative impact on non-target plants and soil microorganisms, which can limit its use in certain situations.
Orientations Futures
There are several future directions for research on (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is to develop more environmentally friendly herbicides that have less impact on non-target plants and soil microorganisms. Another area of research is to investigate the long-term effects of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on soil fertility and plant growth. Finally, there is a need for more research on the impact of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on human health, particularly with regards to its potential to cause cancer or other chronic diseases.
Méthodes De Synthèse
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is synthesized through the esterification of (p-chlorophenoxy) acetic acid with 2-hydroxy-3-(o-tolyloxy)propyl alcohol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and under controlled conditions. The resulting product is a colorless to yellowish liquid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, barley, and corn. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been used to control invasive plant species in natural areas and to manage vegetation in non-crop areas such as roadsides and railways.
Propriétés
Numéro CAS |
17753-06-9 |
|---|---|
Nom du produit |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Formule moléculaire |
C18H19ClO5 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
Clé InChI |
QQVJDLLOSTURMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
SMILES canonique |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
Synonymes |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)